molecular formula C14H16ClNO3 B12278736 3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride

3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride

Cat. No.: B12278736
M. Wt: 281.73 g/mol
InChI Key: HQJXTODJVSAADQ-UHFFFAOYSA-N
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Description

3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.74 g/mol . This compound is known for its unique structure, which includes a pyridinone ring substituted with benzyl and hydroxymethyl groups. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride typically involves the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Hydroxymethylation: The hydroxymethyl groups are added through a hydroxymethylation reaction, often using formaldehyde as a reagent.

The reaction conditions for these steps may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups may yield benzyl aldehyde or benzoic acid derivatives.

Scientific Research Applications

3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride

InChI

InChI=1S/C14H15NO3.ClH/c16-8-11-7-14(18)12(13(9-17)15-11)6-10-4-2-1-3-5-10;/h1-5,7,16-17H,6,8-9H2,(H,15,18);1H

InChI Key

HQJXTODJVSAADQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NC(=CC2=O)CO)CO.Cl

Origin of Product

United States

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